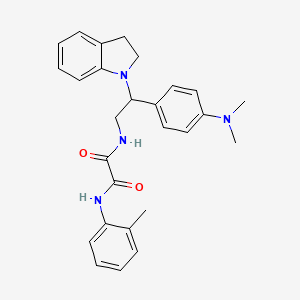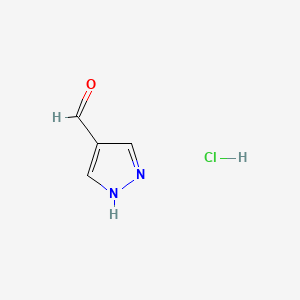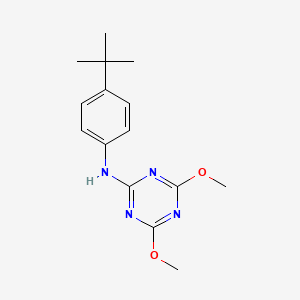![molecular formula C14H16ClN3O B3005254 2-Chloro-1-[4-(1H-indol-4-yl)piperazin-1-yl]ethanone CAS No. 349671-90-5](/img/structure/B3005254.png)
2-Chloro-1-[4-(1H-indol-4-yl)piperazin-1-yl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1-[4-(1H-indol-4-yl)piperazin-1-yl]ethanone, also known as BU224, is a compound that has been studied for its potential use in treating various neurological disorders. This compound has been found to have a high affinity for the serotonin 5-HT2C receptor, which is involved in regulating mood, appetite, and other physiological processes.
Mécanisme D'action
2-Chloro-1-[4-(1H-indol-4-yl)piperazin-1-yl]ethanone acts as a selective agonist for the serotonin 5-HT2C receptor. This receptor is involved in regulating mood, appetite, and other physiological processes. Activation of the 5-HT2C receptor by 2-Chloro-1-[4-(1H-indol-4-yl)piperazin-1-yl]ethanone leads to an increase in the release of serotonin, which is a neurotransmitter that plays a key role in regulating mood and behavior.
Biochemical and Physiological Effects:
2-Chloro-1-[4-(1H-indol-4-yl)piperazin-1-yl]ethanone has been found to have anxiolytic and antidepressant effects in animal models. The compound has also been shown to reduce drug-seeking behavior in rats. 2-Chloro-1-[4-(1H-indol-4-yl)piperazin-1-yl]ethanone has been found to increase the release of serotonin in the prefrontal cortex and hippocampus, which are brain regions involved in regulating mood and behavior.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Chloro-1-[4-(1H-indol-4-yl)piperazin-1-yl]ethanone in lab experiments is its high affinity for the serotonin 5-HT2C receptor, which makes it a promising candidate for the treatment of various neurological disorders. However, one limitation is that the compound has not yet been tested in human clinical trials, so its safety and efficacy in humans are not yet known.
Orientations Futures
There are several future directions for research on 2-Chloro-1-[4-(1H-indol-4-yl)piperazin-1-yl]ethanone. One direction is to further investigate the compound's potential use in treating various neurological disorders, including depression, anxiety, and addiction. Another direction is to explore the compound's safety and efficacy in human clinical trials. Additionally, further research is needed to understand the molecular mechanisms underlying 2-Chloro-1-[4-(1H-indol-4-yl)piperazin-1-yl]ethanone's effects on serotonin release and neurotransmitter signaling.
Méthodes De Synthèse
The synthesis of 2-Chloro-1-[4-(1H-indol-4-yl)piperazin-1-yl]ethanone involves the reaction of 1-(4-(1H-indol-4-yl)piperazin-1-yl)ethanone with thionyl chloride and hydrogen chloride gas. This reaction results in the formation of 2-chloro-1-[4-(1H-indol-4-yl)piperazin-1-yl]ethanone. The purity of the compound can be increased through recrystallization.
Applications De Recherche Scientifique
2-Chloro-1-[4-(1H-indol-4-yl)piperazin-1-yl]ethanone has been studied for its potential use in treating various neurological disorders, including depression, anxiety, and addiction. The compound's high affinity for the serotonin 5-HT2C receptor makes it a promising candidate for the treatment of these disorders. 2-Chloro-1-[4-(1H-indol-4-yl)piperazin-1-yl]ethanone has also been found to have anxiolytic and antidepressant effects in animal models.
Propriétés
IUPAC Name |
2-chloro-1-[4-(1H-indol-4-yl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O/c15-10-14(19)18-8-6-17(7-9-18)13-3-1-2-12-11(13)4-5-16-12/h1-5,16H,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXHQWFHWQVPVJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC3=C2C=CN3)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl}acetamide](/img/structure/B3005172.png)
![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-3,4-difluorobenzamide](/img/structure/B3005174.png)
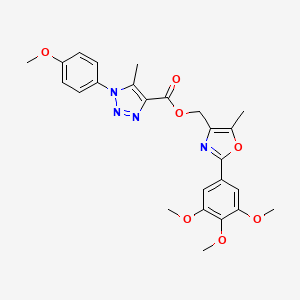
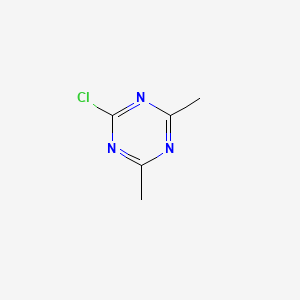
![4-butoxy-N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B3005178.png)

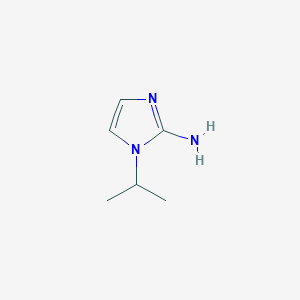
![6-acetyl-2-(cinnamylthio)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3005181.png)
